(2-Bromo-1-benzothiophen-3-yl)methanamine
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Overview
Description
(2-Bromo-1-benzothiophen-3-yl)methanamine is an organic compound with the molecular formula C9H8BrNS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-benzothiophen-3-yl)methanamine typically involves the bromination of benzothiophene followed by amination. One common method is the electrophilic aromatic substitution reaction where benzothiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. This is followed by a nucleophilic substitution reaction where the brominated benzothiophene is reacted with methanamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-benzothiophen-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming benzothienylmethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothienylmethanamine.
Substitution: Hydroxyl or amino derivatives of benzothiophene.
Scientific Research Applications
(2-Bromo-1-benzothiophen-3-yl)methanamine has several applications in scientific research:
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Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Properties
Molecular Formula |
C9H8BrNS |
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Molecular Weight |
242.14g/mol |
IUPAC Name |
(2-bromo-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8BrNS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4H,5,11H2 |
InChI Key |
HNQIKEYMDRVXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CN |
Origin of Product |
United States |
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